molecular formula C21H15BrClNO2 B2688483 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide CAS No. 325979-21-3

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide

Cat. No.: B2688483
CAS No.: 325979-21-3
M. Wt: 428.71
InChI Key: DYJCSFFJMHHPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide” is a chemical compound with the molecular formula C15H10BrCl2NO2 . It is used in the synthesis of Cloxazolam and its metabolites .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 387.06 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C . The compound’s InChI code is 1S/C15H10BrCl2NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and characterization of related benzamide derivatives have been extensively studied, revealing insights into their crystal structure, spectroscopic properties, and theoretical calculations. For instance, research on similar compounds, like 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, has highlighted methods for synthesizing benzamide derivatives and analyzing their structural properties through techniques such as H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction. These studies provide a foundational understanding of the molecular structure and stability of benzamide compounds, contributing to further applications in material science and medicinal chemistry (He, Yang, Hou, Teng, & Wang, 2014).

Biological Activity and Drug Development

The exploration of benzamide derivatives in the context of their biological activity, particularly in cancer research, has been a significant area of interest. Investigations into compounds like N-(hydroxymethyl)benzamide have elucidated their metabolic pathways, demonstrating the formation of these compounds as metabolites and their potential stability and reactivity, which could inform drug design and therapeutic applications (Ross, Farmer, Gescher, Hickman, & Threadgill, 1983).

Material Science Applications

Research into the chemical reactivity and potential applications of benzamide derivatives extends into material science. For example, the study of reactions between thiobenzamides and arylmagnesium bromides has opened up avenues for creating new materials with potential applications in various industries, including pharmaceuticals and electronics (Karakasa, Hanzawa, & Motoki, 1979).

Pharmaceutical Research

Benzamide derivatives have been a focal point in pharmaceutical research due to their diverse biological activities. Studies have synthesized and evaluated the biological activities of these compounds, such as their antimicrobial properties, which could lead to the development of new therapeutic agents (Desai, Rajpara, & Joshi, 2013).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful. The hazard statements associated with this compound are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrClNO2/c1-13-6-8-14(9-7-13)21(26)24-19-11-10-15(22)12-17(19)20(25)16-4-2-3-5-18(16)23/h2-12H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJCSFFJMHHPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.